(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride
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Overview
Description
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride is a fluorinated heterocyclic compound It is characterized by its unique structure, which includes a fluorine atom and a pyrrolizine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride involves several steps. One common method includes the fluorination of a tetrahydropyrrolizine precursor. The reaction conditions typically involve the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions .
Mechanism of Action
The mechanism of action of (2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
(2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanol: Similar structure but different functional groups.
(2S,7aR)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl]methanol: Stereoisomer with different spatial arrangement of atoms
Uniqueness
(2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizine-7A(5H)-carboxylic acid hydrochloride is unique due to its specific fluorination pattern and the presence of a carboxylic acid group.
Properties
Molecular Formula |
C8H13ClFNO2 |
---|---|
Molecular Weight |
209.64 g/mol |
IUPAC Name |
(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizine-8-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H12FNO2.ClH/c9-6-4-8(7(11)12)2-1-3-10(8)5-6;/h6H,1-5H2,(H,11,12);1H/t6-,8+;/m1./s1 |
InChI Key |
VGNAWDDTCYFGDN-HNJRQZNRSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](CN2C1)F)C(=O)O.Cl |
Canonical SMILES |
C1CC2(CC(CN2C1)F)C(=O)O.Cl |
Origin of Product |
United States |
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